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Compound of Interest

Compound Name: SPP-002

cat. No.: B15614173

An In-depth Technical Guide to the Pharmacology of SPP-002

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-002, formerly known as TG1042, is an investigational non-replicating adenoviral vector-
based immunotherapy designed for the local treatment of various cancers. Developed by
Stamford Pharmaceuticals Inc. and licensed from Transgene SA, SPP-002 is currently in
Phase 2 clinical development for the treatment of basal cell carcinoma (BCC). This guide
provides a comprehensive overview of the pharmacology of SPP-002, summarizing its
mechanism of action, and available clinical data.

Core Components and Formulation

SPP-002 is a replication-deficient, E1 and E3 deleted, serotype 5 adenoviral vector (Ad5). The
vector carries a complementary DNA (cDNA) insert encoding for human interferon-gamma
(IFN-y) under the control of a cytomegalovirus (CMV) promoter. It is formulated for intralesional
administration.

Mechanism of Action

The therapeutic strategy of SPP-002 is centered on the localized production of interferon-
gamma within the tumor microenvironment. This approach aims to maximize the anti-tumor
effects of IFN-y while minimizing the systemic toxicities associated with recombinant IFN-y
protein administration.
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Upon intralesional injection, SPP-002 transduces tumor cells, leading to the local and
sustained expression and secretion of IFN-y. The proposed mechanism of action unfolds
through a dual effect:

o Direct Anti-Tumor Effects: Locally produced IFN-y can directly inhibit tumor cell proliferation
by inducing cell cycle arrest, as well as promote apoptosis.

e Immunomodulation: IFN-y is a potent immunomodulatory cytokine that can remodel the
tumor microenvironment. It is believed to activate and recruit various immune cells, including
CD4+ and CD8+ T cells, leading to an enhanced anti-tumor immune response. It is
suggested that the adenoviral vector itself may also contribute to this immune stimulation by
inducing a type | IFN response.

In the context of basal cell carcinoma, SPP-002 is being investigated in combination with
Hedgehog pathway inhibitors (HHPIS) like vismodegib. This combination is anticipated to have
a synergistic mechanism of action, potentially improving the complete response rate and the
durability of the response compared to HHPIs alone.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by SPP-002
administration.
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Caption: Proposed mechanism of action of SPP-002.

Pharmacodynamics

The primary pharmacodynamic effect of SPP-002 is the local production of IFN-y, which in turn
is expected to lead to a cascade of anti-tumor and immunomodulatory effects. Clinical studies
with TG1042 have demonstrated that this local activity can result in both local and, in some
cases, distant (abscopal) tumor regressions, suggesting a systemic immune activation.

Pharmacokinetics

Detailed pharmacokinetic studies for SPP-002 are not extensively available in the public
domain. As a locally administered, non-replicating viral vector, systemic exposure is expected
to be low. The key pharmacokinetic parameter is the duration and level of local IFN-y
expression within the tumor.

Clinical Studies
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SPP-002 (as TG1042) has been evaluated in Phase | and Il clinical trials for cutaneous T-cell
lymphoma (CTCL) and cutaneous B-cell lymphoma (CBCL). A Phase 2 study in combination
with vismodegib for locally advanced basal cell carcinoma is ongoing.

Clinical Efficacy in Cutaneous B-Cell Lymphoma (Phase

1)

A Phase I, open-label, multicenter study evaluated the efficacy and safety of intralesional
TG1042 in patients with relapsing primary CBCL.

Parameter Value
Number of Patients 13
Dosage 5x1010 viral particles per lesion

) Injections on days 1, 8, and 15 of a 28-day
Treatment Regimen
cycle, for up to 4 cycles

Overall Objective Response Rate 85% (11 out of 13 patients)
Complete Response 549% (7 patients)

Partial Response 31% (4 patients)

Median Time to Disease Progression 23.5 months

Safety and Tolerability

Across clinical trials, SPP-002 has been generally well-tolerated. The most commonly reported
adverse events are mild to moderate in severity and include:

e Flu-like symptoms
o Fatigue

« Injection site reactions

Experimental Protocols
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Detailed preclinical experimental protocols for SPP-002 are not publicly available. The following
provides a generalized workflow for the clinical administration and evaluation based on
published trial designs.

Clinical Trial Workflow
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Caption: Generalized clinical trial workflow for SPP-002.
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Conclusion

SPP-002 represents a promising targeted immunotherapy that leverages the anti-tumor
properties of IFN-y through localized gene delivery. Clinical data in cutaneous lymphomas have
demonstrated significant efficacy and a favorable safety profile. The ongoing investigation in
basal cell carcinoma, particularly in combination with standard-of-care therapies, will further
elucidate its therapeutic potential. Future research should focus on detailed pharmacokinetic
and pharmacodynamic characterization to optimize dosing and treatment schedules, as well as
to identify predictive biomarkers of response.

¢ To cite this document: BenchChem. [understanding the pharmacology of SPP-002].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614173#understanding-the-pharmacology-of-spp-
002]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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